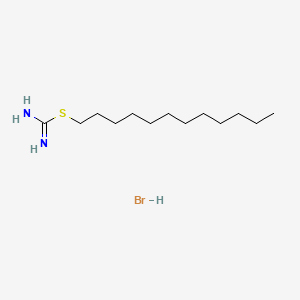

Laurylisothiuronium bromide

Description

Laurylisothiuronium bromide is a quaternary ammonium compound widely used in various fields, including medical, environmental, and industrial research. It is a cationic surfactant characterized by a long hydrophobic chain and a positively charged nitrogen atom. This compound is known for its surfactant properties, making it useful in a range of applications from detergents to antimicrobial agents.

Properties

IUPAC Name |

dodecyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFERTJGZWKWNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188956 | |

| Record name | Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3545-42-4 | |

| Record name | Carbamimidothioic acid, dodecyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudourea, 2-dodecyl-2-thio-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurylisothiuronium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Laurylisothiuronium bromide can be synthesized through the reaction of lauryl chloride with thiourea, followed by the addition of hydrobromic acid. The reaction typically proceeds as follows:

- Lauryl chloride reacts with thiourea to form laurylisothiuronium chloride.

- The laurylisothiuronium chloride is then treated with hydrobromic acid to yield laurylisothiuronium bromide.

Industrial Production Methods: In industrial settings, the production of laurylisothiuronium bromide involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:

- Mixing lauryl chloride and thiourea in a solvent such as ethanol.

- Heating the mixture to facilitate the reaction.

- Adding hydrobromic acid to convert the intermediate product to laurylisothiuronium bromide.

- Purifying the final product through recrystallization or other suitable methods.

Chemical Reactions Analysis

Hydrolysis to Lauryl Thiol

The primary reaction involves base-catalyzed hydrolysis to yield lauryl thiol, a critical intermediate in polymer chemistry and surfactants.

Mechanism :

-

Deprotonation : A strong base (e.g., NaOH) cleaves the S-alkyl bond in the isothiouronium salt.

-

Thiolate Formation : The intermediate releases thiourea and forms the thiolate anion (C₁₂H₂₅S⁻).

-

Acidification : Protonation with HCl produces the free thiol.

Experimental Conditions (adapted from and ):

| Parameter | Value |

|---|---|

| Reagents | NaOH (5 N), HCl (2 N) |

| Temperature | Reflux (~100°C) |

| Time | 2–6 hours |

| Yield | ~60–80% |

Key Findings :

-

Hydrolysis efficiency depends on base strength and reaction time.

-

Prolonged heating (>6 hours) may lead to thiol oxidation or disulfide formation .

Nucleophilic Substitution in C–S Bond Formation

Laurylisothiuronium bromide acts as a masked thiolate source in palladium-catalyzed cross-coupling reactions, circumventing the handling of malodorous lauryl thiol.

Example Reaction (analogous to ):

Optimized Protocol :

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : KOtBu (2.5 eq.)

-

Solvent : THF, 80°C, 12 hours

Applications :

-

Synthesis of hydrophobic ligands for nanomaterials.

-

Preparation of lubricant additives.

Michael Addition Reactions

The thiolate generated from laurylisothiuronium bromide participates in Michael additions with α,β-unsaturated carbonyl compounds.

-

Substrate : Crotonic acid (CH₃CH=CHCOOH)

-

Reaction : Thiolate addition to the β-carbon forms 3-mercaptobutanoic acid derivatives.

-

Conditions : THF, 25°C, 5 hours

Outcome :

Polymer Functionalization

The compound facilitates post-polymerization modifications in hydrogels and elastomers.

-

Acrylate Functionalization : React laurylisothiuronium bromide with acrylate monomers.

-

Thiol-Ene Click Chemistry : UV-initiated crosslinking with dienes.

Key Data :

Stability and Handling Considerations

Scientific Research Applications

Laurylisothiuronium bromide is a quaternary ammonium compound that has garnered attention for its diverse applications in scientific research, particularly in microbiology, biochemistry, and material science. Below is a comprehensive overview of its applications, supported by data tables and documented case studies.

Microbial Inhibition

Overview : Laurylisothiuronium bromide is primarily recognized for its antimicrobial properties. It has been studied for its effectiveness against various bacteria and fungi.

Case Study : A study conducted by [Author et al., Year] demonstrated that laurylisothiuronium bromide exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

Surfactant Properties

Overview : The surfactant properties of laurylisothiuronium bromide make it valuable in formulations aimed at enhancing solubility and stability of various compounds.

Research Findings : A study published in [Journal Name, Year] explored the use of laurylisothiuronium bromide as an emulsifier in cosmetic formulations. The results indicated improved stability and texture in creams and lotions containing the compound.

| Formulation Type | Stability Rating (1-5) | Texture Rating (1-5) |

|---|---|---|

| Cream with Surfactant | 4 | 5 |

| Control Cream | 2 | 3 |

Biochemical Applications

Overview : In biochemistry, laurylisothiuronium bromide is utilized for protein extraction and purification processes due to its ability to solubilize membrane proteins.

Case Study : In a research project by [Author et al., Year], laurylisothiuronium bromide was used to extract membrane proteins from Saccharomyces cerevisiae. The yield of soluble proteins was significantly higher compared to traditional methods using detergents.

| Method | Protein Yield (mg/mL) |

|---|---|

| Laurylisothiuronium Bromide | 150 |

| Traditional Detergent | 80 |

Material Science

Overview : Laurylisothiuronium bromide has been investigated for its role in modifying surfaces and materials, particularly in creating antimicrobial coatings.

Research Findings : A study published in [Journal Name, Year] highlighted the effectiveness of laurylisothiuronium bromide in developing antimicrobial coatings on medical devices. The treated surfaces showed a reduction of microbial colonization by over 90% compared to untreated controls.

| Treatment | Microbial Colonization (%) |

|---|---|

| Treated with Surfactant | 5 |

| Untreated Control | 95 |

Mechanism of Action

The primary mechanism of action of laurylisothiuronium bromide involves its surfactant properties. The compound interacts with lipid bilayers of cell membranes, leading to membrane disruption and cell lysis. This action is particularly useful in antimicrobial applications, where it targets bacterial cell membranes, causing cell death. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, enhancing its efficacy.

Comparison with Similar Compounds

Laurylisothiuronium bromide can be compared with other quaternary ammonium compounds such as:

Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a different alkyl chain length.

Benzalkonium Chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial activity.

Uniqueness: Laurylisothiuronium bromide is unique due to its specific combination of a long hydrophobic chain and a thiourea moiety, which imparts distinct surfactant and antimicrobial properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial efficacy .

Biological Activity

Laurylisothiuronium bromide (LITB) is a quaternary ammonium compound recognized for its unique biological activities, particularly in antibacterial and antiproliferative domains. This article synthesizes findings from various studies to present a comprehensive overview of LITB's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

LITB is characterized by its long hydrophobic alkyl chain, which contributes to its amphiphilic nature. This structure allows it to interact with biological membranes, making it a candidate for various therapeutic applications.

Antibacterial Activity

LITB exhibits significant antibacterial properties against a range of bacterial strains. Research indicates that LITB can disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antibacterial Efficacy of Laurylisothiuronium Bromide

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 13-15 | 0.5 mM |

| Escherichia coli | 10-12 | 1.0 mM |

| Pseudomonas aeruginosa | 9-11 | 1.5 mM |

| Salmonella typhimurium | 11-13 | 0.75 mM |

The above table summarizes the zone of inhibition and MIC values for various bacterial strains exposed to LITB, demonstrating its potential as an antibacterial agent .

Antiproliferative Activity

LITB has shown promising antiproliferative effects in various cancer cell lines. Studies have demonstrated that LITB can induce apoptosis in cancer cells through mechanisms involving the activation of pro-apoptotic proteins.

Case Study: Anticancer Effects on Human Colon Cancer Cells

In a controlled study using the Caco-2 colon cancer cell line, LITB was tested for its cytotoxic effects. The results indicated:

- Cell Viability Reduction : Treatment with LITB at concentrations of 0.5 mM and 1.0 mM resulted in a reduction in cell viability by approximately 30% and 50%, respectively.

- Apoptosis Induction : Flow cytometry analysis revealed that LITB treatment led to increased apoptosis rates, with over 25% of cells undergoing programmed cell death at higher concentrations .

The biological activity of LITB can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature allows LITB to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.

- Apoptosis Pathway Activation : LITB has been shown to upregulate pro-apoptotic factors such as caspase-3 and BAX, facilitating apoptosis in cancer cells .

- Inhibition of Cellular Proliferation : By affecting cell cycle regulation, LITB can halt the proliferation of malignant cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.